molecular formula C11H13N5O3 B2644800 methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 920434-47-5

methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No. B2644800
CAS RN: 920434-47-5
M. Wt: 263.257
InChI Key: BPOWVKCCFFFLAA-UHFFFAOYSA-N
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Description

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has shown promising results in various studies due to its unique chemical structure.

Scientific Research Applications

Antitumor and Antifilarial Activities

  • Antimitotic Agents : Chiral isomers of related carbamate compounds show significant activity in biological systems, with some isomers demonstrating potent antimitotic effects, highlighting the potential of these compounds in cancer research (Temple & Rener, 1992).
  • Inhibitors of Tubulin Assembly : Research on methyl N-(1H-benzimidazol-2-yl) carbamates, which share a structural motif with the compound of interest, shows promise as potential antineoplastic and antifilarial agents. These studies underline the critical role of such compounds in disrupting cellular division processes vital for tumor growth and filarial parasite survival (Cheung, Chau, & Lacey, 1987).
  • Novel Antitumor Drugs : Certain carbamates have been identified as active against various forms of leukemia and tumors, indicating their potential as clinical antitumor agents (Atassi & Tagnon, 1975).

Photochemical Stability and Reactivity

  • Photodecomposition Studies : Investigations into the photochemistry of tetrazole-thione derivatives reveal clean photodecomposition processes to carbodiimides, offering insights into their stability and potential applications in material science and photochemical synthesis (Alawode, Robinson, & Rayat, 2011).
  • Electron Carrier Applications : Derivatives such as 1-methoxy-5-methylphenazinium methyl sulfate demonstrate utility as electron carriers in biochemical assays, showcasing the versatility of methylated phenazinium compounds in facilitating electron transfer processes (Hisada & Yagi, 1977).

Corrosion Inhibition

  • Corrosion Inhibition Effect : Pyrazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies suggest potential applications of similar compounds in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).

properties

IUPAC Name

methyl N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-9-5-3-8(4-6-9)16-10(13-14-15-16)7-12-11(17)19-2/h3-6H,7H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOWVKCCFFFLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate

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